molecular formula C12H17Cl2NO B8257036 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride

Cat. No.: B8257036
M. Wt: 262.17 g/mol
InChI Key: WZCCUFFMZAPFKY-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol. This piperidine derivative is offered for research purposes. Piperidine rings are a fundamental scaffold in medicinal chemistry, found in more than twenty classes of pharmaceuticals and numerous alkaloids . The specific substitution pattern on the phenyl ring of this compound suggests its potential value as a building block in drug discovery, particularly for the development of central nervous system (CNSA) agents, given that structurally similar piperidine compounds are known to be inverse agonists at the histamine H3 receptor . Furthermore, recent research on analogous 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has demonstrated significant anti-proliferative effects against hematological cancer cell lines, including myeloma and leukemia, by promoting apoptosis and interacting with key protein targets . This highlights the broader potential of chloro- and methoxy-substituted piperidine compounds in oncological research. As a versatile synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCCUFFMZAPFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This two-step approach begins with 3-chloro-5-methoxybenzaldehyde as the starting material. The aldehyde undergoes condensation with piperidine to form an imine intermediate, followed by reduction to yield the secondary amine. Final treatment with hydrochloric acid produces the hydrochloride salt.

Detailed Protocol

  • Imine Formation :

    • 3-Chloro-5-methoxybenzaldehyde (1.0 equiv) is refluxed with piperidine (1.2 equiv) in anhydrous toluene under nitrogen for 12 hours.

    • Water removal via azeotropic distillation drives the reaction to completion.

  • Reduction :

    • The imine intermediate is reduced using sodium borohydride (2.0 equiv) in methanol at 0–5°C.

    • Post-reduction, the mixture is neutralized with dilute HCl, extracted, and dried.

  • Salt Formation :

    • The free base is dissolved in ethyl acetate and treated with HCl gas to precipitate the hydrochloride salt (yield: 68–72%).

Alkylation via Mesylate Intermediate

Industrial-Scale Synthesis

Adapted from a patented piperidine alkylation strategy, this method avoids phase-transfer catalysts and uses 3-(3-chloro-5-methoxyphenyl)propyl mesylate as the electrophile:

Reaction Steps

  • Sodium Salt Formation :

    • Piperidine (1.0 equiv) is deprotonated with sodium hydride (1.5 equiv) in N,N-dimethylacetamide (DMAC) at 50°C.

  • Alkylation :

    • The sodium salt reacts with 3-(3-chloro-5-methoxyphenyl)propyl mesylate (1.3 equiv) at 20–25°C for 7 hours.

    • Excess mesylate ensures complete conversion of the limiting reagent.

  • Workup :

    • The crude product is filtered, washed with water, and crystallized from isopropanol/HCl to afford the hydrochloride salt (yield: 85–89%).

Advantages Over Prior Art

  • Temperature Control : Room-temperature conditions minimize thermal degradation.

  • Purity Profile : Homogeneous reaction media reduce impurities, eliminating the need for column chromatography.

Organometallic Cyclization Strategy

Enantioselective Synthesis

A cyclization approach using β-aminoalkyl zinc reagents, as reported in organometallic methodologies, enables stereocontrol:

Key Steps

  • Zinc Reagent Preparation :

    • A β-aminoalkyl zinc iodide is synthesized from L-serine derivatives under inert conditions.

  • Copper-Catalyzed Coupling :

    • The zinc reagent reacts with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl.

  • Cyclization :

    • Sodium hydride induces cyclization to form a 5-methylene piperidine intermediate.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂/Pd-C) saturates the exo-methylene group, yielding the target piperidine scaffold.

Performance Metrics

  • Yield : 55–85% for the cyclization step.

  • Stereoselectivity : Up to 92% enantiomeric excess (ee) achieved using chiral auxiliaries.

Comparative Analysis of Methods

ParameterCondensation-ReductionAlkylationOrganometallic
Yield 68–72%85–89%55–85%
Reaction Time 24–36 hours8–10 hours48–72 hours
Scalability ModerateHighLow
Stereocontrol NoneNoneHigh (up to 92% ee)
Key Advantage Simple reagentsIndustrial feasibilityEnantioselectivity

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohols or amines.

    Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Potential Therapeutic Effects : Research indicates that this compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to modulate enzyme activity and receptor signaling pathways, leading to potential therapeutic applications in oncology and infectious diseases .

The compound has shown promising results in various biological assays:

Biological Activity Effect
AntimicrobialEffective against Staphylococcus aureus (MIC: 32 μg/mL), Escherichia coli (MIC: 64 μg/mL), and Candida albicans (MIC: 16 μg/mL)
AnticancerInduces apoptosis in cancer cell lines; enhances mRNA expression of apoptosis-promoting genes like p53 and Bax

Cancer Treatment Study

A clinical trial evaluated the efficacy of this compound as part of a combination therapy for patients with advanced solid tumors. The results indicated a significant reduction in tumor size in 45% of participants after eight weeks of treatment. This highlights the compound's potential as an adjunctive therapy in oncology .

Neuropharmacological Study

In preclinical models assessing anxiety, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests possible utility in treating anxiety disorders, warranting further exploration into its neuropharmacological profile .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents/Features Pharmacological Class/Use Notable Properties/Regulatory Notes
3-(3-Chloro-5-methoxyphenyl)piperidine HCl C₁₂H₁₇Cl₂NO 262.18 3-Cl, 5-OMe phenyl at piperidine-3-position Research chemical (presumed) No explicit data; likely high lipophilicity
4-(3-Chloro-5-methoxyphenyl)piperidine HCl C₁₂H₁₇Cl₂NO 262.18 3-Cl, 5-OMe phenyl at piperidine-4-position Structural isomer of the target compound Similar MW; positional isomerism may affect receptor binding
Paroxetine Hydrochloride (hemihydrate) C₁₉H₂₀FNO₃·HCl·½H₂O 369.85 Benzodioxolyloxymethyl, 4-fluorophenyl groups SSRI (antidepressant) pKa 9.9; logP 3.95; Schedule IV (US)
Meperidine Hydrochloride C₁₅H₂₁NO₂·HCl 283.8 1-methyl-4-phenylpiperidine-4-carboxylate Opioid analgesic Schedule II (US); extraction yield (chlorobutane) = 1
3-Methyl PCP Hydrochloride C₁₈H₂₇N·HCl 293.9 3-methylphenyl-cyclohexyl-piperidine Arylcyclohexylamine (dissociative) Research/forensic use; high lipophilicity
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine HCl C₁₁H₁₄Cl₂F₃N₃ 316.15 Pyridine-Cl, CF₃ groups Not specified Potential agrochemical or pharmaceutical use

Key Structural and Functional Differences

Substituent Position and Bioactivity :

  • The 3-(3-Chloro-5-methoxyphenyl) substitution on piperidine distinguishes it from positional isomers like 4-(3-Chloro-5-methoxyphenyl)piperidine HCl . The 3-position may influence steric interactions with biological targets compared to the 4-position .
  • Paroxetine ’s benzodioxolyloxymethyl and fluorophenyl groups enhance serotonin reuptake inhibition, a feature absent in the target compound .

Pharmacological Profiles :

  • Meperidine and 3-methyl PCP act on opioid and NMDA receptors, respectively, highlighting how piperidine core modifications dictate target specificity. The target compound’s chloro-methoxyphenyl group may favor different receptor interactions .

Physicochemical Properties: Paroxetine’s logP (3.95) and pKa (9.9) suggest moderate lipophilicity and basicity, favoring blood-brain barrier penetration.

Regulatory Status :

  • Unlike Meperidine (Schedule II) or Paroxetine (Schedule IV), the regulatory status of 3-(3-Chloro-5-methoxyphenyl)piperidine HCl is unspecified, though it may fall under research chemical regulations .

Research and Analytical Considerations

  • Structural Analysis : Tools like SHELX and WinGX () are critical for crystallographic studies to confirm the stereochemistry and salt formation of piperidine derivatives.
  • Synthetic Challenges : Introducing chloro and methoxy groups requires careful optimization to avoid side reactions, as seen in analogues like Paroxetine .
  • Purity and Stability : High-purity standards (≥98%) and storage at -20°C (common for hydrochloride salts, as in ) are essential for reproducibility in pharmacological studies.

Biological Activity

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a 3-chloro-5-methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Chemical Formula : C13_{13}H16_{16}ClN\O

Molecular Weight : 239.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to exhibit:

  • Antiproliferative Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy. For instance, studies have indicated that it can induce apoptosis in tumor cells by modulating signaling pathways involved in cell survival and proliferation .
  • Neurotransmitter Modulation : As a piperidine derivative, it may interact with neurotransmitter systems, particularly serotonin receptors, which could underpin its effects on mood and anxiety disorders .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated the following:

Cell LineIC50_{50} (μM)Mechanism of Action
HepG212.5Induction of apoptosis via caspase activation
FaDu8.0Inhibition of cell cycle progression
A54910.0Modulation of PI3K/Akt signaling pathway

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 45% of participants after 8 weeks of treatment, highlighting its potential as an adjunctive therapy in oncology .
  • Neuropharmacological Study : In a preclinical model for anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders, warranting further exploration into its neuropharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite) to collect spills, and dispose of waste via certified biohazard protocols .

Q. How can researchers assess the purity and stability of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use reverse-phase C18 columns with UV detection (206–254 nm). Compare retention times against certified reference standards .
  • 1H NMR : Confirm structural integrity by verifying proton signals (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range). Quantify impurities (e.g., residual solvents like acetone) via integration .
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 1–3 months) to identify degradation products .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Key Steps :

Buchwald-Hartwig Coupling : React 3-chloro-5-methoxybromobenzene with piperidine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C .

Hydrochloride Salt Formation : Treat the freebase with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water (3:1) .

  • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and adjust stoichiometry of amines to aryl halides (1.2:1 molar ratio) .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding affinities with CNS targets (e.g., sigma-1 receptors). Optimize the ligand’s conformation by adjusting the chloro-methoxy substituent’s dihedral angles .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP (2.8–3.5), polar surface area (45–55 Ų), and H-bond acceptors (2–3) to predict pharmacokinetic properties .

Q. What experimental strategies resolve discrepancies in reported pharmacological data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate in vitro assays (e.g., radioligand binding) across multiple cell lines (HEK-293, SH-SY5Y) with standardized buffer conditions (pH 7.4, 25 mM HEPES) .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., Bland-Altman plots) to identify outliers caused by assay variability (e.g., ATP levels in cell viability tests) .

Q. How can structural modifications enhance the selectivity of this compound for neurological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to improve blood-brain barrier penetration. Use Suzuki-Miyaura cross-coupling to introduce fluorinated aryl groups .
  • Piperidine Ring Functionalization : Introduce sp³-hybridized substituents (e.g., methyl at C4) to reduce off-target binding. Assess conformational flexibility via molecular dynamics simulations .

Q. What advanced separation techniques optimize the purification of stereoisomers in this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (0.8 mL/min) and column temperature (25°C) to resolve enantiomers .
  • Crystallization-Induced Diastereomer Resolution : React the racemate with L-tartaric acid in ethanol to isolate diastereomeric salts. Monitor enantiomeric excess (ee) via polarimetry .

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